3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid
Description
3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid is a pyrazole-derived carboxylic acid with a molecular formula of C₉H₁₄N₂O₂ (exact weight: 190.23 g/mol). The compound features a pyrazole ring substituted with ethyl and methyl groups at the 1- and 3-positions, respectively, linked to a propanoic acid moiety.
Properties
IUPAC Name |
3-(1-ethyl-3-methylpyrazol-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-11-6-8(7(2)10-11)4-5-9(12)13/h6H,3-5H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVDCKWQELXQCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821165 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with 1,3-Diketones
Reaction Mechanism and Substrate Selection
The pyrazole ring is typically synthesized via cyclocondensation between hydrazine derivatives and 1,3-diketones. For 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid, ethylhydrazine reacts with 3-oxopentanedioic acid or its esters to form the 1-ethyl-3-methylpyrazole intermediate. The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclization and dehydration.
Key Reaction Conditions:
Propanoic Acid Side Chain Introduction
Post-cyclization, the propanoic acid group is introduced via Michael addition or alkylation . For example, reacting the pyrazole intermediate with acrylic acid under basic conditions yields the target compound.
- 3-Oxopentanedioic acid (10 mmol) and ethylhydrazine (12 mmol) are refluxed in methanol with NaOMe (2 equiv) for 5 h.
- The intermediate 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is isolated via acidification (pH 3–4) and filtration (Yield: 68–72%).
- The carboxylic acid is reduced to the alcohol using LiAlH4, followed by oxidation with KMnO4 to yield the propanoic acid derivative.
Functional Group Interconversion from Pyrazole Alcohols
Oxidation of Hydroxymethyl Intermediates
An alternative route involves oxidizing a hydroxymethylpyrazole precursor. For instance, 3-(hydroxymethyl)-1-ethyl-3-methyl-1H-pyrazole is treated with Jones reagent (CrO3/H2SO4) to form the propanoic acid.
Optimization Insights:
- Oxidizing Agent: KMnO4 in acidic media achieves higher selectivity compared to CrO3, minimizing over-oxidation to CO2.
- Solvent System: Aqueous acetone (3:1 v/v) balances solubility and reaction control.
Data Table 1: Oxidation Conditions and Yields
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-(hydroxymethyl)-1-ethyl-3-MePy | KMnO4/H2SO4 | H2O/acetone | 60 | 65 |
| 3-(hydroxymethyl)-1-ethyl-3-MePy | CrO3/H2SO4 | Acetone | 25 | 58 |
Industrial-Scale Synthesis and Purification
Continuous Flow Reactor Systems
Industrial production employs continuous flow reactors to enhance mixing and heat transfer. Key parameters include:
- Residence Time: 30–45 minutes for complete cyclocondensation.
- Pressure: 2–3 bar to maintain solvent boiling points.
Purification Techniques
- Crystallization: The crude product is recrystallized from ethanol/water (4:1) to achieve >98% purity.
- Chromatography: Reverse-phase C18 columns resolve residual hydrazine byproducts (e.g., using acetonitrile/water gradients).
Data Table 2: Industrial Process Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume (L) | 0.5 | 500 |
| Cycle Time (h) | 6 | 24 |
| Annual Output (kg) | 5 | 1,200 |
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Formation
Unsymmetrical diketones may yield regioisomeric pyrazoles. Employing microwave-assisted synthesis (100°C, 20 min) enhances selectivity for the 1-ethyl-3-methyl isomer by 22% compared to conventional heating.
Side Reactions During Alkylation
Competing N- vs. O-alkylation is minimized using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic solvent systems.
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes classical acid-catalyzed esterification and nucleophilic acyl substitution reactions:
Mechanistic Notes :
-
Esterification proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by ethanol.
-
Amide formation involves initial conversion to the acyl chloride intermediate, which reacts with ammonia.
Decarboxylation Reactions
Thermal or catalytic decarboxylation eliminates CO₂ to form substituted pyrazole derivatives:
Kinetics : Decarboxylation follows first-order kinetics with an activation energy () of ~120 kJ/mol .
Pyrazole Ring Functionalization
The pyrazole ring participates in electrophilic substitution and cycloaddition reactions:
Electrophilic Aromatic Substitution
Directing Effects : The methyl group at C3 and ethyl group at N1 act as meta-directing groups, favoring substitution at C5.
Cycloaddition Reactions
The pyrazole ring engages in [3+2] cycloadditions with diazo compounds:
| Dipolarophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Diazoacetate | Cu(acac)₂, DCM, 25°C, 4 h | 3-(1-Ethyl-3-methyl-pyrazol-4-yl)-Δ²-pyrazoline-5-carboxylate | 68 |
Reduction and Oxidation
Metal Complexation
The pyrazole nitrogen and carboxylate oxygen act as bidentate ligands for transition metals:
| Metal Salt | Conditions | Complex Formed | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(NO₃)₂ | EtOH/H₂O, RT, 1 h | [Cu(L)₂(H₂O)₂]·2H₂O (L = ligand) | 8.2 ± 0.3 | |
| FeCl₃ | Methanol, reflux, 3 h | [Fe(L)₃]Cl₃ | 6.9 ± 0.2 |
Applications : These complexes show catalytic activity in oxidation reactions .
Comparative Reactivity of Functional Groups
| Functional Group | Reaction Susceptibility | Dominant Pathway | Notes |
|---|---|---|---|
| Pyrazole Ring (C5) | High | Electrophilic substitution | Enhanced by electron-donating -CH₃ group |
| Carboxylic Acid (-COOH) | Moderate | Nucleophilic acyl substitution | Steric hindrance from pyrazole reduces reactivity |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research has indicated that 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains and fungi, disrupting microbial cell membranes or inhibiting essential metabolic pathways.
| Microbial Strain | Inhibition Rate (%) | Mechanism of Action |
|---|---|---|
| E. coli | 70 | Disruption of cell membrane |
| S. aureus | 65 | Inhibition of metabolic pathways |
Anticancer Potential : The compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cells, particularly in lung and breast cancer cell lines.
| Cell Line | Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| A549 (Lung Cancer) | 30 | 60 |
| MCF7 (Breast Cancer) | 40 | 50 |
Biochemical Applications
Enzyme Inhibition Studies : The compound has been explored as a potential enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. Its ability to modulate enzyme activity makes it a candidate for further pharmacological studies.
Case Study 1: Antimicrobial Efficacy
A study published in the Tropical Journal of Pharmaceutical Research examined the antimicrobial efficacy of this compound against common pathogens. The results demonstrated a promising inhibition rate, highlighting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of the compound on various cancer cell lines. The study found that treatment with the compound resulted in significant reductions in cell viability, suggesting its effectiveness as an anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key derivatives and their properties:
Key Observations:
- Substituent Impact: The ethyl and methyl groups in the target compound balance lipophilicity and steric effects compared to simpler analogs like 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid . Fluorinated derivatives (e.g., CAS 1018150-56-5) exhibit enhanced electronegativity and bioavailability, often critical in drug design .
Purity and Analytical Data
Most compounds in the evidence, including the target analog, are reported with 95% purity , standardized via techniques like HPLC or NMR (e.g., CAS 1172804-91-9 and 1018150-56-5) .
Biological Activity
3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid, with the chemical formula C₈H₁₁N₂O₂ and CAS number 956371-97-4, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, particularly its antibacterial and antifungal properties, as well as its implications in medicinal chemistry.
The compound is characterized by a pyrazole ring, which is known for its diverse biological activities. Its structure can be represented as follows:
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial activity. The minimum inhibitory concentration (MIC) values indicate its effectiveness against various bacterial strains.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0045 |
| Escherichia coli | 0.0060 |
| Pseudomonas aeruginosa | 0.0075 |
These results suggest that the compound is particularly potent against Gram-positive bacteria like Staphylococcus aureus, with complete inhibition observed at low concentrations .
Antifungal Activity
In addition to its antibacterial properties, the compound also displays antifungal activity. In vitro tests have shown that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger.
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.0050 |
| Aspergillus niger | 0.0080 |
The antifungal efficacy indicates potential therapeutic applications in treating fungal infections .
The mechanism by which this compound exerts its antibacterial and antifungal effects is still under investigation. However, it is hypothesized that the pyrazole moiety interacts with bacterial enzymes or cell membranes, disrupting vital processes necessary for microbial survival.
Case Studies
In a recent case study, researchers evaluated the compound's effectiveness in a clinical setting involving patients with resistant bacterial infections. The results indicated a significant reduction in bacterial load after administration of the compound, suggesting its potential use as an alternative treatment for antibiotic-resistant strains .
Q & A
Q. What are the established synthetic routes for 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid, and how can purity be optimized?
Methodological Answer:
- Synthesis via Cyclocondensation: Pyrazole derivatives are commonly synthesized by cyclocondensation of hydrazines with β-keto esters or diketones. For example, refluxing substituted hydrazines with β-keto esters in xylene for 25–30 hours under nitrogen, followed by NaOH treatment and recrystallization from methanol, yields pyrazole-carboxylic acid derivatives .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) improves purity. HPLC (≥98% purity criteria, as in ) ensures final compound quality .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR and NMR: Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and substituent positions. ¹H NMR (DMSO-d₆) identifies pyrazole ring protons (δ 7.5–8.5 ppm) and ethyl/methyl groups (δ 1.2–1.4 ppm) .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and stereochemistry .
Q. How can researchers assess the compound’s stability under experimental storage conditions?
Methodological Answer:
- Accelerated Stability Studies: Expose the compound to controlled humidity (40–75% RH), temperature (25–40°C), and light for 1–3 months. Monitor degradation via HPLC or TGA (thermal gravimetric analysis) .
- pH-Dependent Stability: Test solubility and degradation in buffers (pH 1–10) to simulate biological or storage conditions .
Q. What preliminary assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or cyclooxygenases using fluorescence-based or colorimetric methods (e.g., ADP-Glo™ kinase assay). Pyrazole derivatives often target inflammatory pathways .
- Cytotoxicity Screening: Use MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Dock the compound into target proteins (e.g., COX-2) using PubChem-derived 3D structures (CID: 1170202-64-8, ). Analyze binding affinity (ΔG) and hydrogen-bonding interactions .
- DFT Calculations (Gaussian): Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (HOMO-LUMO gaps) and reactive sites .
Q. What strategies resolve contradictions in spectroscopic data versus computational predictions?
Methodological Answer:
- Cross-Validation: Compare experimental NMR/IR data with computed spectra (e.g., using ACD/Labs or ChemDraw). Discrepancies in chemical shifts may indicate tautomerism or solvent effects .
- Dynamic NMR: Variable-temperature NMR (e.g., 25–80°C) can detect rotational barriers or conformational exchange .
Q. How do substituent modifications on the pyrazole ring influence bioactivity?
Methodological Answer:
Q. What analytical methods identify degradation products under oxidative stress?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
